molecular formula C6H5N3 B1289106 5-Ethynylpyrazin-2-amine CAS No. 457099-42-2

5-Ethynylpyrazin-2-amine

Cat. No. B1289106
M. Wt: 119.12 g/mol
InChI Key: PHMZLDTZAHNAPC-UHFFFAOYSA-N
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Description

5-Ethynylpyrazin-2-amine is a chemical compound that is part of the pyrazine family, which is characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. While the provided papers do not directly discuss 5-Ethynylpyrazin-2-amine, they do provide insights into the synthesis and reactions of related pyrazine and pyrazole derivatives, which can be informative for understanding the chemistry of 5-Ethynylpyrazin-2-amine.

Synthesis Analysis

The synthesis of pyrazine derivatives is often achieved through multistep reaction sequences. For example, the synthesis of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones starts from primary amines and α-amino acid derivatives, utilizing a constrained intramolecular "click" reaction as a key step . This method is practical and high-yielding, and it avoids the need for chromatographic purification. Although this synthesis does not directly pertain to 5-Ethynylpyrazin-2-amine, the principles of regioselective synthesis and intramolecular reactions could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. In the case of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, the presence of a 5-amino group and the specific arrangement of nitrogen atoms within the ring system are significant for its antimitotic and anticancer activity . Structural modifications, such as replacing the 5-amino group or altering the position of ring nitrogens, can lead to a significant decrease in activity. These findings highlight the importance of the position of substituents and nitrogen atoms in the pyrazine ring for biological function, which would also be an important consideration in the analysis of 5-Ethynylpyrazin-2-amine.

Chemical Reactions Analysis

Pyrazine and pyrazole derivatives can undergo a variety of chemical reactions. For instance, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can be synthesized through an abnormal Beckmann rearrangement and can react with concentrated H2SO4 to yield an o-aminocarboxamide pyrazole . The intermediates and products of these reactions are well characterized by spectroscopic methods such as IR, 1H and 13C NMR, and mass spectra. These reactions and characterizations are relevant to understanding the reactivity and properties of 5-Ethynylpyrazin-2-amine, as they provide examples of how functional groups on the pyrazine ring can be transformed and identified.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structures. While the papers provided do not offer direct data on the physical and chemical properties of 5-Ethynylpyrazin-2-amine, they do describe the properties of closely related compounds. For example, the solubility, stability, and spectroscopic properties of these compounds are determined by their specific functional groups and molecular conformations. These properties are essential for the practical application and study of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of novel derivatives related to 5-Ethynylpyrazin-2-amine. These compounds were evaluated for their inhibitory effects on A549 cell growth, showing significant activity (Xie et al., 2008).

Nucleophilic Reactions and Chemical Synthesis

Research on nucleophilic reactions involving compounds like 5-Ethynylpyrazin-2-amine has been conducted, contributing to the development of various chemical synthesis methods (Zhu et al., 1999).

Antimicrobial and Anticoccidial Activity

Compounds structurally related to 5-Ethynylpyrazin-2-amine were found to have antimicrobial activity and were particularly active as coccidiostats (Georgiadis, 1976).

Cancer Cell Growth Inhibition

Derivatives of 5-Ethynylpyrazin-2-amine were synthesized and evaluated for their potential in inhibiting the growth of lung cancer cells. These compounds displayed a dosage- and time-dependent manner in inhibiting cell growth (Zhang et al., 2008).

Drug-Like Compound Synthesis

Efficient methods for constructing drug-like compounds from related structures have been developed, demonstrating the versatile applications of compounds like 5-Ethynylpyrazin-2-amine in pharmaceutical research (Tsirulnikov et al., 2009).

Multicomponent Reactions in Organic Synthesis

The compound has been involved in multicomponent reactions, leading to the generation of novel compounds under mild conditions. This highlights its utility in diverse organic synthesis processes (Li & Wu, 2011).

Amination Reactions

Studies have been conducted on the amination reactions of compounds structurally similar to 5-Ethynylpyrazin-2-amine, leading to insights into reaction mechanisms and synthetic applications (Breuker et al., 1986).

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis involving compounds related to 5-Ethynylpyrazin-2-amine has been explored for creating environmentally friendly and efficient chemical processes (Wang et al., 2011).

Phosphodiesterase Inhibition

Research on imidazopyrazines, which are structurally related to 5-Ethynylpyrazin-2-amine, demonstrated their potential as phosphodiesterase inhibitors, indicating a possible application in pharmacology (Mandel, 1971).

Synthesis of Novel Aminosugars

5-Ethynylpyrazin-2-amine-related compounds have been used in the synthesis of new classes of aminosugars, showcasing their role in the development of new biochemical compounds (Ravindran et al., 2000).

Development of Novel Chromophores

Studies have shown the efficient addition of secondary amines to related compounds, leading to the creation of novel chromophores with high static hyperpolarizabilities, demonstrating their potential in materials science (Muller et al., 2000).

Biomass-Derived Synthesis

5-Ethynylpyrazin-2-amine derivatives have been synthesized from biomass-derived components, contributing to green chemistry and sustainable development (Li et al., 2020).

Maillard Reaction Products

Compounds related to 5-Ethynylpyrazin-2-amine have been identified as products of the Maillard reaction, which is significant in food chemistry (Knerr et al., 1994).

Safety And Hazards

5-Ethynylpyrazin-2-amine should be handled in accordance with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and to use personal protective equipment such as tightly fitting safety goggles .

properties

IUPAC Name

5-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZLDTZAHNAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Nishihara, M Abe, K Suzuki, SB Kim - Live Cell Imaging: Methods and …, 2021 - Springer
Spectral overlaps in fluorescence (FL) and bioluminescence (BL) commonly cause optical cross talks. The present protocol introduces five different lineages of coelenterazine (CTZ) …
Number of citations: 5 link.springer.com
W Phakhodee, M Toyoda, CM Chou… - Tetrahedron, 2011 - Elsevier
Synthesis of coelenterazine analogs is in recent demand to supply more luminescent compounds with reasonable stability as substrate for the photoprotein manipulated in a living cells …
Number of citations: 19 www.sciencedirect.com
R NISHIHARA - 2017 - koara.lib.keio.ac.jp
Bioluminescence-based assays such as gene reporter assays in cell cultures and in vivo imaging are known for their low background signals and high sensitivity. 1 The mechanism …
Number of citations: 1 koara.lib.keio.ac.jp

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